N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-14(16(6-1-2-7-16)13-4-3-9-21-13)18-15-17-11-5-8-20-10-12(11)22-15/h3-4,9H,1-2,5-8,10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHHVWOJJPWZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC4=C(S3)COCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Pyrano-thiazole ring : Known for diverse biological activities.
- Thiophene moiety : Often associated with antimicrobial and anticancer properties.
- Cyclopentanecarboxamide group : Contributes to the compound's stability and reactivity.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 270.35 g/mol
Antimicrobial Properties
Research indicates that derivatives of pyrano-thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth and possess antifungal properties. The presence of the thiophene ring enhances this activity due to its ability to interact with microbial cell membranes and enzymes.
Anticancer Activity
Compounds containing thiazole and thiophene rings have been explored for their anticancer potential. Mechanistic studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation. Specifically, they may target:
- DNA synthesis : Disrupting replication processes in cancer cells.
- Kinase activity : Inhibiting pathways critical for tumor growth.
Case Studies
-
In vitro Studies :
- A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that concentrations below 10 µM led to significant reductions in cell viability.
- The mechanism involved apoptosis induction through mitochondrial pathway activation.
-
In vivo Studies :
- Animal models treated with related pyrano-thiazole derivatives showed reduced tumor size compared to control groups, supporting their potential as therapeutic agents.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:
- Enzyme inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Receptor modulation : Interacting with specific receptors to alter cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide | Pyrano-thiazole + sulfonyl group | Anticancer, antimicrobial |
| N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide | Pyrano-thiazole + thiophene | Antimicrobial, antifungal |
| N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide | Pyrano-thiazole + benzo-thiazole | Antiviral, anticancer |
Unique Properties
The unique combination of the pyrano-thiazole core with thiophene and cyclopentanecarboxamide groups imparts distinct biological properties that may not be found in other similar compounds. This uniqueness positions it as a valuable candidate for further pharmacological exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of pyrano-thiazole, cyclopentanecarboxamide, and thiophen-2-yl groups. Below is a detailed comparison with structurally or functionally related compounds from the literature:
Benzoimidazotriazol Derivatives ()
Compounds such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one share the thiophen-2-yl substituent but differ in their core structure (benzoimidazotriazol vs. pyrano-thiazole). These analogs were synthesized via general Procedure C at 40°C, emphasizing the role of mild conditions in preserving sulfur-containing heterocycles . Key differences include:
- Core Rigidity: The pyrano-thiazole core may confer greater conformational stability compared to the planar benzoimidazotriazol system.
- Electron Density: Thiophen-2-yl groups in both compounds enhance electron-richness, but the pyrano-thiazole’s oxygen and sulfur atoms could modulate redox properties differently.
Thiazol-2-yl Acrylamide Derivatives ()
The patent-published compound N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide shares a thiazole component but replaces the cyclopentanecarboxamide with an acrylamide linker. This derivative acts as a CDK7 inhibitor, highlighting the pharmacological versatility of thiazole-containing compounds. Structural contrasts include:
- Target Specificity: The pyrano-thiazole core’s fused ring system might engage different binding pockets compared to the linear acrylamide-thiazole framework .
Cyclopentyl Fentanyl Analogs ()
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide (cyclopentyl fentanyl) shares the cyclopentanecarboxamide group but is tailored for opioid receptor binding. Key distinctions:
- Biological Targets: Cyclopentyl fentanyl’s piperidinyl-phenethyl moiety targets μ-opioid receptors, whereas the pyrano-thiazole-thiophen system may favor non-opioid pathways.
Comparative Data Table
Key Research Findings and Implications
- Synthetic Feasibility: The target compound’s pyrano-thiazole core may require specialized cyclization techniques, contrasting with the straightforward coupling reactions used for benzoimidazotriazol derivatives .
- Pharmacological Potential: While cyclopentyl fentanyl analogs highlight the carboxamide group’s role in receptor binding, the target compound’s heterocyclic diversity suggests unexplored biological targets .
- Electrochemical Properties : Thiophen-2-yl and thiazole groups in related compounds demonstrate tunable redox behavior, which could be leveraged in designing sensors or catalysts .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of pyrano-thiazole precursors followed by coupling with thiophene-substituted cyclopentanecarboxylic acid derivatives. Key steps include:
- Cyclocondensation : Use of DMF or ethanol as solvents under reflux (80–120°C) for 6–12 hours to form the pyrano-thiazole core .
- Amide Coupling : Activation of the carboxylic acid (e.g., via EDCl/HOBt) and reaction with the pyrano-thiazol-2-amine intermediate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve ≥95% purity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for thiophene and pyrano-thiazole) and carbons (δ 120–160 ppm for heterocyclic systems) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy (e.g., C17H19N3O2S requires 337.1194) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodology :
- In vitro binding assays : Use fluorescence polarization or SPR to assess interactions with kinase targets (e.g., JAK2, EGFR) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or Box-Behnken) to test variables (temperature, solvent polarity, catalyst loading) .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., amide bond formation) .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency .
Q. How should contradictory data in biological activity studies be addressed?
- Methodology :
- Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–10 µM) to confirm IC50 values .
- Off-target profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended interactions .
- Metabolic stability tests : Incubate with liver microsomes to rule out rapid degradation (e.g., CYP450-mediated oxidation) .
Q. What computational strategies predict pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–4), BBB permeability, and CYP inhibition .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to assess solubility and hydrogen-bonding capacity .
Q. How can structural analogs be designed to enhance target specificity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
